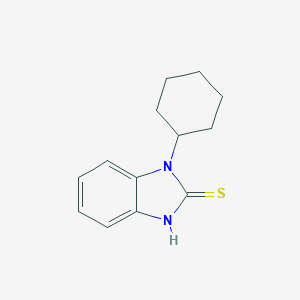

1-cyclohexyl-1H-benzimidazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cyclohexyl-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C13H16N2S and a molecular weight of 232.35 . It is an organosulfur compound that has been studied for its potential applications in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of this compound and its derivatives has attracted much attention from chemists . A series of novel amide functionalized 1H-benzimidazole-2-thiol derivatives were prepared from substituted benzimidazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring fused with a cyclohexyl group and a thiol group .科学的研究の応用

Green Chemistry Synthesis

An environmentally benign method has been developed for the efficient synthesis of benzimidazole derivatives, including benzothiazole-2-thiols and benzimidazoline-2-thiones. This method utilizes water as a solvent and avoids the use of metals or ligands, highlighting a green chemistry approach that yields potentially biologically active compounds with excellent yield and broad substrate scope (Liu et al., 2017).

Anti-inflammatory Evaluation

Benzimidazole-2-thione derivatives are investigated for their anti-inflammatory activity. Synthesized through a multi-step process, these compounds have shown promising results in molecular docking experiments against cox-2 enzymes and in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model (Ganji & Agrawal, 2020).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activities of benzimidazole derivatives. These compounds have demonstrated significant activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents. Notable examples include novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles with demonstrated activity against various microbial strains (Kaplancıklı et al., 2004) and bis-1,2,3-triazol-1H-4-yl-substituted aryl benzimidazole-2-thiol derivatives tested for their antimicrobial activity (Aparna et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies have shown that such compounds effectively inhibit corrosion, with their efficiency increasing at higher concentrations. The adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm, indicating their potential application in protecting metals from corrosion (Yadav et al., 2013).

Material Science

Benzimidazole units have been grafted onto polysulfone backbones, resulting in materials with potential applications in proton conductivity and as sensors. These materials, functionalized with benzimidazole through thio-ether linkages, exhibit stability and unique thermal properties, making them interesting candidates for further exploration in material science (Persson et al., 2006).

特性

IUPAC Name |

3-cyclohexyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPHNYFVOAAXFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416175.png)

![ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416179.png)

![methyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416182.png)

![methyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416183.png)

![methyl (2Z)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416184.png)

![methyl 2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416185.png)

![ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416186.png)

![methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416187.png)

![ethyl 2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416188.png)

![methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416190.png)

![ethyl 2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416191.png)

![3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B416193.png)

![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416194.png)

![N-[2-{3-nitrophenyl}-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B416196.png)